(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Description
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 4-chloro-benzyl group and a tetrahydro-furan-2-ylmethyl group linked to an amine, with a hydrobromide salt form. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.BrH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCQQOARVDMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to react 4-chlorobenzyl chloride with tetrahydrofuran-2-ylmethanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to amination using an appropriate amine source, followed by conversion to the hydrobromide salt through reaction with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 4-Chlorobenzyl alcohol
- 4-Chlorobenzyl bromide
Uniqueness
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is unique due to its combination of a 4-chloro-benzyl group and a tetrahydro-furan-2-ylmethyl group linked to an amine. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro-benzyl group and a tetrahydrofuran moiety, which contribute to its biological activity. The hydrobromide salt form enhances solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.11 | Apoptosis induction |
| Compound B | A549 | 0.20 | Microtubule destabilization |
| Compound C | HeLa | 0.76 | Caspase activation |
Data adapted from recent pharmacological studies on related compounds .
The biological activity of this compound may involve interactions with specific cellular targets, leading to modulation of signaling pathways associated with cell growth and survival. Studies suggest that it may act on protein-tyrosine phosphatases and chemokine receptors, similar to other compounds in its class .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines, including MCF-7 and HeLa. The IC50 values ranged from 0.11 to 0.76 µM, indicating potent activity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models have shown that compounds with similar structures can inhibit tumor growth and enhance survival rates in xenograft models of breast cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary data suggest favorable absorption characteristics, with a half-life suitable for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
